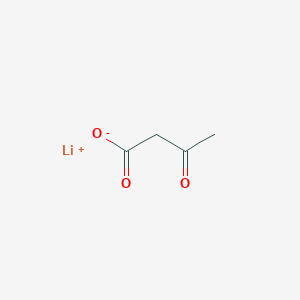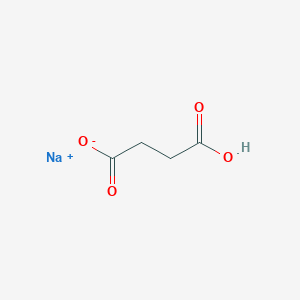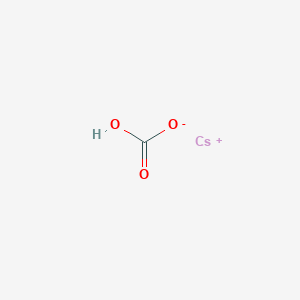
potassium;2-cyanoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “potassium;2-cyanoacetate” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and applications to fully appreciate its significance in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2-cyanoacetate involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [specific process], requiring [specific temperature and pressure].
Step 3: Final product formation by [specific reaction], often involving [specific catalysts] and [specific solvents].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-scale reactors: Utilizing reactors that can handle large volumes of reactants.
Continuous flow processes: Ensuring a steady production rate and consistent quality.
Purification techniques: Employing methods such as distillation, crystallization, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
potassium;2-cyanoacetate undergoes various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form [specific products].
Reduction: Involving reducing agents to yield [specific products].
Substitution: Undergoing substitution reactions with [specific reagents] to produce [specific products].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include [specific agents], typically under [specific conditions].
Reduction: Reducing agents such as [specific agents] are used under [specific conditions].
Substitution: Reagents like [specific reagents] are employed, often requiring [specific catalysts] and [specific solvents].
Major Products
The major products formed from these reactions include [specific products], which are significant for [specific applications].
Scientific Research Applications
potassium;2-cyanoacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and studies to understand [specific biological processes].
Medicine: Investigated for its potential therapeutic effects in treating [specific conditions].
Industry: Utilized in the production of [specific industrial products], contributing to [specific industrial processes].
Mechanism of Action
The mechanism by which potassium;2-cyanoacetate exerts its effects involves:
Molecular Targets: Interacting with specific molecular targets such as [specific proteins or enzymes].
Pathways: Modulating pathways like [specific pathways], leading to [specific effects].
Binding Sites: Binding to [specific sites] on target molecules, resulting in [specific outcomes].
Properties
IUPAC Name |
potassium;2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3NO2.K/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVISUNMHKSREJ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C#N)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2KNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-1H-indazole-3-carboxylic acid methyl ester](/img/structure/B7948705.png)
![7-benzyl-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B7948716.png)








